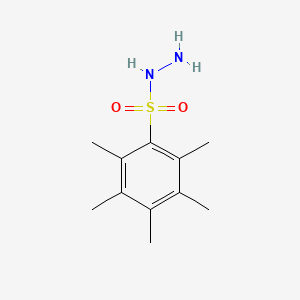

2,3,4,5,6-五甲基苯磺酰肼

货号 B2487712

CAS 编号:

869949-51-9

分子量: 242.34

InChI 键: AFWXWVWVTZYRDF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

- PMBSH is commonly used in proteomics studies. Its sulfonohydrazide functional group allows it to react with aldehydes and ketones, enabling protein labeling and modification. Researchers employ PMBSH-based reagents to study protein-protein interactions, post-translational modifications, and protein quantification .

- PMBSH serves as a derivatization agent in MS and chromatography. By tagging carbonyl-containing compounds, it enhances their detectability and improves separation efficiency. Researchers use PMBSH to analyze complex mixtures, such as metabolites or environmental samples .

- In analytical chemistry, PMBSH finds applications as a derivatization reagent for carbonyl compounds. It converts aldehydes and ketones into stable hydrazones, facilitating their identification and quantification. This technique is valuable in drug metabolism studies and environmental monitoring .

- PMBSH plays a role in biopharmaceutical production. Its ability to modify proteins allows researchers to engineer therapeutic proteins, improve their stability, and enhance their pharmacokinetics. By attaching PMBSH to specific sites on antibodies or enzymes, scientists can optimize their performance .

- Researchers use PMBSH to study the safety and toxicity of chemicals. By derivatizing reactive carbonyl compounds, they can assess their impact on cellular processes. PMBSH-modified compounds are easier to detect and quantify, aiding in toxicological evaluations .

- PMBSH is also valuable for custom synthesis and bulk manufacturing. Chemists can produce PMBSH derivatives tailored to specific applications. Its versatility makes it a sought-after building block for creating novel compounds .

Proteomics Research

Mass Spectrometry (MS) and Chromatography

Analytical Chemistry

Biopharmaceutical Production

Safety and Toxicology Studies

Custom Synthesis and Bulk Manufacturing

作用机制

属性

IUPAC Name |

2,3,4,5,6-pentamethylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-6-7(2)9(4)11(10(5)8(6)3)16(14,15)13-12/h13H,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWXWVWVTZYRDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NN)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentamethylbenzenesulfonohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

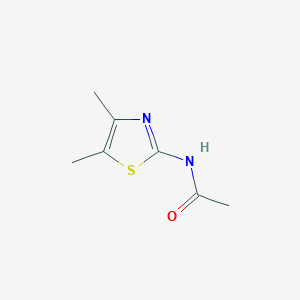

N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

77223-18-8

2-Amino-2-(4-hydroxyphenyl)propanoic acid hydrochloride

170847-08-2; 871842-95-4

![N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2487634.png)

![8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2487640.png)

![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)

![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2487647.png)

![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2487648.png)

![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)